molecular formula C13H12N2O5 B3411645 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920875-23-6

4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No. B3411645
CAS RN: 920875-23-6
M. Wt: 276.24 g/mol
InChI Key: ZKBKZMBDFREWGW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It has a pyrrole ring, which is a five-membered aromatic heterocycle, attached to the benzoic acid moiety via an amide linkage . The pyrrole ring is substituted with a 2-hydroxyethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through amide coupling reactions involving the corresponding carboxylic acid and amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the pyrrole ring, and the amide linkage .

Scientific Research Applications

Pharmacokinetics Study

The compound has been used in pharmacokinetics studies. For instance, it was used to investigate the pharmacokinetics of benzoic acid, 4- [ [ (2-hydroxyethyl)amino]carbonyl], methyl ester in rats after intravenous and oral administrations . The study found that the compound was rapidly distributed in rat’s plasma with the absolute bioavailability of 34.5% .

Drug Synthesis

The compound is used in the synthesis of drugs. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

Azo Dye Derivatives

The compound is used in the synthesis of azo dye derivatives. Azo dyes are among the most significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors . Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .

Colorants

Azo dyes, which the compound is used to synthesize, are used as colorants in over 50% of all commercial dyes . They have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .

Biomedical Applications

Azo dyes, synthesized using the compound, have applications in the biomedical area . They are used in molecular recognition, light-controlled polymers, and other biomedical applications .

Industrial Applications

In the industrial sector, azo dyes synthesized using the compound are used in inkjet printing, thermal transfer printing, and in the liquid crystal industry .

Mechanism of Action

Target of Action

It is known that similar compounds, such as maleimides, have a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that similar compounds, such as maleimides, have a highly active double bond in their structure, which allows them to add various nucleophilic and electrophilic reagents . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .

Biochemical Pathways

It is known that similar compounds, such as maleimides, can enter into cycloaddition reactions and easily polymerize and copolymerize with various unsaturated compounds . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound, benzoic acid, has been studied, and it was found that the main pharmacokinetic parameters were 36474 μg·h/mL, 1259 μg·h/mL (AUC0→∞), and T1/2α was 014 h, 0359 h; T1/2β was 3046 h, 5646 h after intravenous and oral administrations . These parameters suggest that the compound may have a relatively short half-life and may be rapidly metabolized and excreted.

Result of Action

It is known that similar compounds, such as maleimides, have diverse biological activities, including anti-candida, anti-tuberculosis, antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity . This suggests that the compound may have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

4-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-3-1-8(2-4-9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKZMBDFREWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 2
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 3
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 4
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 6
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

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